molecular formula C31H30FNO5 B14098578 2-[4-[3-(4-Fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid

2-[4-[3-(4-Fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid

Cat. No.: B14098578
M. Wt: 515.6 g/mol
InChI Key: UAQOKKXVCNQHIP-UHFFFAOYSA-N
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Description

Peroxisome proliferator-activated receptor delta agonists are a class of compounds that activate the peroxisome proliferator-activated receptor delta, a type of nuclear receptor involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. These agonists have shown potential in treating metabolic diseases, such as dyslipidemia, obesity, and type 2 diabetes, as well as in neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of peroxisome proliferator-activated receptor delta agonists typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, the synthesis of a novel peroxisome proliferator-activated receptor delta agonist containing a selenazole group involves the reaction between hydrochloric acid and pyridine/ethanol, followed by further reactions to form the final compound .

Industrial Production Methods: Industrial production methods for peroxisome proliferator-activated receptor delta agonists often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .

Chemical Reactions Analysis

Scientific Research Applications

Peroxisome proliferator-activated receptor delta agonists have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of lipid metabolism and glucose regulation. In biology, these agonists are employed to investigate the role of peroxisome proliferator-activated receptor delta in cellular differentiation and proliferation. In medicine, peroxisome proliferator-activated receptor delta agonists are being explored as potential therapeutic agents for metabolic diseases, neurodegenerative disorders, and inflammatory conditions .

Mechanism of Action

The mechanism of action of peroxisome proliferator-activated receptor delta agonists involves their binding to the peroxisome proliferator-activated receptor delta, which is a ligand-activated transcription factorThis binding regulates the expression of target genes involved in lipid metabolism, glucose homeostasis, and inflammation .

Comparison with Similar Compounds

Peroxisome proliferator-activated receptor delta agonists are part of the broader family of peroxisome proliferator-activated receptor agonists, which also includes peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma agonists. While peroxisome proliferator-activated receptor alpha agonists are primarily involved in lipid metabolism in the liver, and peroxisome proliferator-activated receptor gamma agonists regulate adipogenesis and insulin sensitivity, peroxisome proliferator-activated receptor delta agonists are unique in their ability to modulate lipid metabolism, glucose homeostasis, and inflammation across various tissues .

List of Similar Compounds:
  • Peroxisome proliferator-activated receptor alpha agonists (e.g., fenofibrate, bezafibrate)
  • Peroxisome proliferator-activated receptor gamma agonists (e.g., pioglitazone, rosiglitazone)
  • Dual peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor delta agonists (e.g., elafibranor)
  • Pan-peroxisome proliferator-activated receptor agonists (e.g., chiglitazar, saroglitazar)

These comparisons highlight the unique properties of peroxisome proliferator-activated receptor delta agonists and their potential therapeutic applications .

Properties

Molecular Formula

C31H30FNO5

Molecular Weight

515.6 g/mol

IUPAC Name

2-[4-[3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid

InChI

InChI=1S/C31H30FNO5/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33/h4-14,21H,15-20,22H2,1H3,(H,34,35)

InChI Key

UAQOKKXVCNQHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)O

Origin of Product

United States

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